[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine
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Overview
Description
[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is an organic compound that features a unique structure combining an oxazole ring with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the methanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the methanamine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, while the methanamine group can form covalent bonds with active sites of enzymes. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in having a methoxy group and an amine group but differs in the aromatic ring structure.
2-Methoxyphenyl isocyanate: Shares the methoxy group but has an isocyanate functional group instead of the oxazole ring.
Uniqueness
[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is unique due to its combination of an oxazole ring and a methanamine group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
[5-(2-methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,11-3)7-4-6(5-9)10-12-7/h4H,5,9H2,1-3H3 |
InChI Key |
HYNWVUOXEKZFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NO1)CN)OC |
Origin of Product |
United States |
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